P-Nitrophenyl beta-D-cellotetraoside

Description

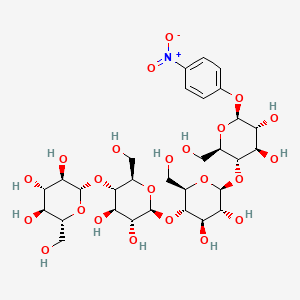

p-Nitrophenyl β-D-cellotetraoside (CAS 129411-62-7) is a synthetic oligosaccharide consisting of four β-1,4-linked D-glucose units, with a 4-nitrophenyl group attached via a β-glycosidic bond to the anomeric carbon of the terminal glucose . This compound serves as a chromogenic substrate for cellulases, particularly endoglucanases and cellobiohydrolases, which hydrolyze the glycosidic bond to release 4-nitrophenol. The yellow-colored product is quantified spectrophotometrically at 405 nm, enabling real-time monitoring of enzymatic activity . Its soluble and defined structure makes it ideal for studying cellulose degradation mechanisms and enzyme specificity .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSLEEASXYBLOE-HGEVGGQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680648 | |

| Record name | 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129411-62-7 | |

| Record name | 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Glycosylation Approach

The stepwise assembly of the cellotetraose backbone involves iterative coupling of glucose units via β-1,4-glycosidic bonds, followed by terminal functionalization with a 4-nitrophenyl group. Key steps include:

-

Protection of hydroxyl groups : Acetyl or benzyl groups are commonly used to block reactive hydroxyls on glucose monomers.

-

Activation of anomeric carbon : Trichloroacetimidate or thioglycoside derivatives serve as activated donors for glycosylation.

-

Coupling reactions : Each glucose unit is sequentially added using promoters like BF₃·Et₂O or NIS/TfOH to ensure β-stereoselectivity.

-

Final nitrophenylation : The terminal glucose is coupled with 4-nitrophenol under Mitsunobu conditions or via Koenigs-Knorr reaction.

Challenges :

Table 1: Representative Yields for Stepwise Synthesis

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Glucose protection | Ac₂O, pyridine | 92 | >95 |

| First glycosylation | Trichloroacetimidate, BF₃ | 78 | 88 |

| Second glycosylation | Thioglycoside, NIS/TfOH | 65 | 85 |

| Third glycosylation | Same as above | 58 | 82 |

| Nitrophenylation | 4-Nitrophenol, DIAD | 41 | 79 |

Block Synthesis Strategy

This method assembles shorter oligosaccharides (e.g., cellobiose or cellotriose) before coupling to form the tetramer:

-

Synthesis of cellobiose donor : Peracetylated cellobiose is prepared via enzymatic or chemical means.

-

Convergent coupling : A cellotriose donor reacts with a cellobiose acceptor using silver triflate as a catalyst.

-

Global deprotection : Acidic or basic hydrolysis removes acetyl groups post-coupling.

Advantages :

-

Higher overall yields (50–60%) compared to stepwise methods.

-

Reduced steric interference during coupling.

Enzymatic Synthesis Using Glycosyltransferases

Cellulase-Mediated Transglycosylation

Cellulases from Trichoderma reesei or Aspergillus niger catalyze the transfer of glucose units to 4-nitrophenyl cellobioside:

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Reaction time | 5–7 days | 1–2 days |

| Yield | 30–45% | 35–40% |

| Stereoselectivity | Moderate (β:α = 8:1) | High (β-only) |

| Scalability | Limited by purification | Suitable for batch |

Purification and Analytical Validation

Chromatographic Techniques

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

pNPC4 undergoes hydrolysis catalyzed by cellulases, particularly β-glucosidases and endoglucanases, through cleavage of β-1,4-glycosidic bonds. The reaction releases 4-nitrophenol (pNP), detectable at 395 nm under alkaline conditions, enabling real-time kinetic assays .

Key Findings

- Product Profile : Hydrolysis of pNPC4 by Thermoascus aurantiacus β-glucosidase produces pNP-β-D-cellotrioside (pNPC3), glucose, and shorter oligosaccharides sequentially .

- Kinetic Parameters :

Transglycosylation Activity

Under specific conditions, cellulases catalyze transglycosylation, transferring glucosyl residues to acceptors like cello-oligosaccharides .

Mechanistic Insights

-

pH Dependence :

- Acidic Conditions (pH < 3) : Specific acid catalysis dominates, involving protonation of the glycosidic oxygen and heterolytic cleavage .

- Neutral to Basic Conditions (pH 7–12) : General base catalysis or neighboring group participation (e.g., C2-oxyanion intermediacy) occurs, forming 1,2-anhydroglucose intermediates .

- Solvent Isotope Effects :

Glycosynthase Reactions

- BGlu1 E386G Mutant : Transfers glucosyl residues from α-glucosyl fluoride to pNPC4, forming pNP-cello-pentaoside (pNPC5) and hexaoside (pNPC6) .

- Product Analysis : TLC and HPLC reveal elongated products, with yields dependent on acceptor chain length and enzyme variants .

Comparative Reactivity

pNPC4 exhibits distinct reactivity compared to shorter analogs:

Stability and Degradation

Applications De Recherche Scientifique

Enzymatic Assays

P-Nitrophenyl beta-D-cellotetraoside serves as a substrate for several glycosidases, particularly cellulases. When hydrolyzed by these enzymes, it releases p-nitrophenol, which can be quantitatively measured spectrophotometrically. This property makes it valuable for assessing enzyme activity in various research contexts.

Table 1: Enzyme Activity Measurement Using this compound

| Enzyme Type | Substrate Used | Product Released | Detection Method |

|---|---|---|---|

| Endoglucanases | This compound | p-Nitrophenol | Spectrophotometry at 400 nm |

| Exoglucanases | This compound | p-Nitrophenol | Spectrophotometry at 400 nm |

| Beta-glucosidases | This compound | p-Nitrophenol | Spectrophotometry at 400 nm |

Research in Carbohydrate Chemistry

The compound is instrumental in studying the kinetics of glycosidic bond hydrolysis. Research has demonstrated that its hydrolysis can be modeled to derive kinetic parameters essential for understanding enzyme mechanisms. For instance, a study explored the kinetics of hydrolysis by the endocellulase Cel5A from Thermobifida fusca, revealing insights into enzyme-substrate interactions and reaction pathways .

Microbial Studies

This compound has been employed to evaluate the cellulolytic activity of various microorganisms. By assessing the ability of different microbial strains to hydrolyze this substrate, researchers can identify potent cellulase producers, which are crucial for biotechnological applications such as biofuel production.

Case Study: Microbial Cellulase Production

A study investigated the cellulolytic potential of Trichoderma reesei using this compound as a substrate. The results indicated that this strain could effectively hydrolyze the compound, yielding significant amounts of p-nitrophenol within 48 hours, demonstrating its potential for industrial applications .

Structural Investigations

Recent studies have focused on the crystallization and structural analysis of this compound and its derivatives. Characterization techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and solid-state NMR have been utilized to understand its conformational properties and interactions with enzymes .

Table 2: Characterization Techniques for this compound

| Technique | Purpose | Findings |

|---|---|---|

| PXRD | Crystal structure determination | Identified solvatomorphs |

| FTIR | Functional group analysis | Confirmed glycosidic bond presence |

| Solid-state NMR | Molecular conformation studies | Revealed conformational flexibility |

Applications in Diagnostics

In vitro diagnostic assays often utilize this compound to measure enzyme activities relevant to health conditions, such as diabetes and metabolic disorders. The ability to quantify enzyme activity through colorimetric changes allows for rapid and accurate diagnostics.

Mécanisme D'action

The mechanism of action of P-Nitrophenyl beta-D-cellotetraoside involves its enzymatic hydrolysis by cellulases. The cellulase enzymes cleave the β-1-4-glycosidic bonds, releasing 4-nitrophenol, which can be detected spectrophotometrically due to its strong absorbance at 395 nm in alkaline solutions . This process helps in determining the specificity and activity of cellulase enzymes .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

The table below compares key structural and chemical properties of p-nitrophenyl β-D-cellotetraoside with analogous substrates:

Key Observations:

- Chain Length and Enzyme Specificity: Longer substrates like cellotetraoside mimic natural cellulose more closely, making them preferred for studying processive cellulases (e.g., cellobiohydrolases). Shorter substrates (cellobioside, glucopyranoside) are used for non-processive enzymes like β-glucosidases or endoglucanases .

- Sugar Moieties: Substitution with xylose (e.g., p-nitrophenyl β-D-xyloside) shifts specificity toward xylanases, highlighting the importance of sugar type in enzyme recognition .

Enzymatic Hydrolysis Patterns

- Cellotetraoside: Hydrolyzed processively by exo-acting cellulases (e.g., CelO from Clostridium thermocellum), which bind to the reducing end and cleave sequentially .

- Cellotrioside and Cellobioside: Shorter chains are cleaved by both endo- and exoglucanases, but with reduced processivity. For example, cellobioside is hydrolyzed by β-glucosidases to release cellobiose and p-nitrophenol .

- Glucopyranoside: A monosaccharide substrate specific for β-glucosidases, lacking the polymeric structure required for cellulase activity .

Activité Biologique

P-Nitrophenyl beta-D-cellotetraoside (PNP-β-D-CelTetra) is a synthetic chromogenic substrate primarily used in biochemical assays to study glycosidase enzymes. Its structure consists of a p-nitrophenyl group linked to a beta-D-cellotetraoside moiety, which makes it useful for detecting the activity of enzymes that hydrolyze glycosidic bonds. This article reviews the biological activity of PNP-β-D-CelTetra, highlighting its applications in enzymatic assays, kinetic studies, and its role in various biological processes.

- Chemical Formula : C₁₈H₂₅N₁O₁₃

- Molecular Weight : 463.39 g/mol

- CAS Number : 129411-62-7

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Storage Conditions | -20°C, protect from light |

| Appearance | Yellow solution upon cleavage |

Enzymatic Assays

PNP-β-D-CelTetra is widely recognized for its utility as a substrate in enzyme assays, particularly for beta-glucosidases and other glycosidases. Upon enzymatic cleavage, it releases p-nitrophenol, which can be quantitatively measured due to its yellow color.

The enzymatic hydrolysis of PNP-β-D-CelTetra involves the cleavage of the glycosidic bond between the p-nitrophenyl group and the cellotetraose unit. The reaction can be represented as follows:

Kinetic Studies

Kinetic studies using PNP-β-D-CelTetra have provided insights into the catalytic mechanisms of various glycosidases. For instance, studies have shown that this substrate can effectively differentiate between exo- and endo-glycanase activities due to its structural specificity.

Case Study: Enzyme Characterization

In a study examining the bifunctional cellulase from Bacillus sp. D04, PNP-β-D-CelTetra was used to assess enzyme activity. The results indicated that this cellulase could degrade various polysaccharides, including cellulose and cellotetraose, demonstrating its broad substrate specificity .

Applications in Research

- Biochemical Research : PNP-β-D-CelTetra serves as a vital tool for studying the activity of glycosidases involved in carbohydrate metabolism.

- Clinical Diagnostics : Its use in enzyme assays can aid in diagnosing conditions related to carbohydrate malabsorption or enzyme deficiencies.

- Food Industry : It is employed to measure the activity of enzymes in food processing, particularly those involved in starch and fiber digestion.

Research Findings

Recent studies have highlighted the importance of PNP-β-D-CelTetra in understanding enzyme kinetics and substrate specificity:

- A study published in Bioscience, Biotechnology, and Biochemistry demonstrated that over 85% of beta-glucosidase activity could be monitored using PNP-β-D-CelTetra as a substrate .

- Another investigation revealed that this compound could serve as an effective chromogenic substrate for various glycosidases, facilitating rapid screening methods .

Q & A

Basic Research Questions

Q. What are the structural and functional features of P-Nitrophenyl beta-D-cellotetraoside that make it a critical substrate in glycosidase studies?

- Answer: The compound consists of a p-nitrophenyl chromogenic group linked to a cellotetraose backbone. The nitrophenyl group enables real-time detection of enzymatic hydrolysis via absorbance at 400–410 nm, while the cellotetraoside moiety mimics natural cellulose-derived oligosaccharides, making it ideal for studying processive glycoside hydrolases . Characterization via NMR and mass spectrometry confirms its purity and stereochemical configuration, critical for reproducibility in kinetic assays .

Q. How is this compound synthesized and validated for enzymatic assays?

- Answer: Synthesis typically involves coupling activated cellotetraose (e.g., peracetylated derivatives) with p-nitrophenol under phase-transfer catalysis. Post-synthesis, purity is validated using HPLC with UV detection (λ = 300–400 nm) and compared to commercial standards. Functional validation includes testing its hydrolysis by cellulases (e.g., Cel7A) under standardized conditions (pH 5.0, 50°C) to confirm release of p-nitrophenol .

Advanced Research Questions

Q. How do experimental variables (pH, temperature, metal ions) impact the kinetic parameters of enzymes acting on this compound?

- Answer:

- pH: Optimal activity for cellulases like Cel7A occurs at pH 5.0–6.0. Deviations alter protonation states of catalytic residues, reducing . Use Britton-Robinson buffer (pH 3–12) to map pH-activity profiles .

- Temperature: Activity peaks at 50–60°C for thermophilic enzymes. Higher temperatures may reduce substrate affinity (e.g., increases by 2–3× at 60°C vs. 35°C), as seen in cold-adapted esterases .

- Metal ions: Mg²⁺ (1–5 mM) stabilizes enzyme-substrate complexes, while Cu²⁺/Ni²⁺ (≥25 mM) inhibit via chelation. Pre-incubate enzymes with ions before assays to assess effects .

Q. What methodologies resolve discrepancies in substrate specificity data for this compound across homologous enzymes?

- Answer: Contradictions often arise from differing processivity or exo/endo-mode actions. Use complementary techniques:

- Processivity assays: Compare hydrolysis rates of cellotetraoside vs. longer oligomers (e.g., cellohexaose) to distinguish processive vs. non-processive enzymes .

- Mutagenesis: Target residues in substrate-binding tunnels (e.g., Trp/Met in GH7 family) to assess their role in chain-length specificity .

- Molecular docking: Validate experimental values with computational models (e.g., AutoDock Vina) to identify steric/electronic mismatches .

Q. How can researchers design a robust assay to quantify synergistic effects between cellulases and accessory enzymes using this compound?

- Answer:

- Step 1: Pre-treat substrate with lytic polysaccharide monooxygenases (LPMOs) at 25–50°C for oxidative cleavage.

- Step 2: Add cellulases (e.g., Cel7A) and measure via continuous spectrophotometry (405 nm).

- Step 3: Calculate synergy factors () and validate via LC-MS to detect oxidized oligosaccharide products .

Data Analysis and Technical Challenges

Q. What statistical approaches are recommended for analyzing non-linear kinetics in this compound hydrolysis?

- Answer: Use non-linear regression (e.g., Michaelis-Menten with Hill coefficients) to account for cooperativity. For substrate inhibition, apply the Wang-Henry model:

Bootstrap resampling (≥1000 iterations) quantifies parameter uncertainty. Outliers are flagged via Cook’s distance (>4/n) .

Q. How can researchers address low signal-to-noise ratios in high-throughput screens using this compound?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.